molecular formula C18H17Cl2N3O4 B5111070 (3,5-Dichloro-4-methoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone

(3,5-Dichloro-4-methoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone

Cat. No.: B5111070
M. Wt: 410.2 g/mol
InChI Key: QCWMRVQNIHUXRA-UHFFFAOYSA-N
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Description

(3,5-Dichloro-4-methoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone: is a complex organic compound that features a dichloromethoxyphenyl group and a nitrophenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichloro-4-methoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the dichloromethoxyphenyl and nitrophenylpiperazine intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and piperazine derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichloro-4-methoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3,5-Dichloro-4-methoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for specific receptors or enzymes, making it a candidate for drug development. Studies focus on its interactions with biological targets and its effects on cellular processes.

Industry

In industry, this compound is used in the development of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (3,5-Dichloro-4-methoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of functional groups, which confer unique reactivity and potential applications. The presence of both dichloromethoxyphenyl and nitrophenylpiperazine groups allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(3,5-dichloro-4-methoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O4/c1-27-17-15(19)10-12(11-16(17)20)18(24)22-8-6-21(7-9-22)13-2-4-14(5-3-13)23(25)26/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWMRVQNIHUXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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